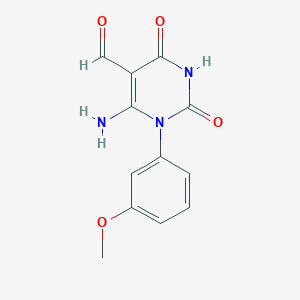![molecular formula C14H13N3 B113301 (1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine CAS No. 929974-45-8](/img/structure/B113301.png)
(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Synthesis Analysis
The synthesis of “(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine” involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .Molecular Structure Analysis
The molecular structure of “(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine” was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD techniques . The spectral data indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .Chemical Reactions Analysis
The chemical reactions involving “(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine” are primarily associated with the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .Applications De Recherche Scientifique
Cardiovascular Research
1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine derivatives have been evaluated for their cardiovascular effects as potential antihypertensive agents. Studies showed that compounds with high affinities for imidazoline binding sites (IBS) and alpha(2) adrenergic receptors significantly impacted mean arterial blood pressure and heart rate in spontaneously hypertensive rats. Compound 4h, in particular, demonstrated notable activity and is under further pharmacological evaluation (Touzeau et al., 2003).
Neurological Research
1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine derivatives have also been studied for their neurological implications, specifically regarding cognitive functions. ZSET1446, a novel azaindolizinone derivative, was found to improve methamphetamine-induced impairment of recognition memory in mice by activating extracellular signal-regulated kinase 1/2 (ERK1/2). This suggests potential applications in treating cognitive deficits associated with Alzheimer's disease, schizophrenia, and substance abuse disorders (Ito et al., 2007).
Alzheimer's Disease Research
Radioiodinated benzimidazole derivatives have been synthesized and evaluated as probes for β-amyloid plaques in Alzheimer's disease. These compounds demonstrated excellent affinity for Aβ(1-42) aggregates, and one compound, in particular, showed potential for detecting amyloid plaques in vivo, indicating its utility in diagnosing and studying Alzheimer's disease (Cui et al., 2011).
Diabetes Research
1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine derivatives have been investigated for their effects on glucose homeostasis in a rat model of type II diabetes. Certain compounds significantly improved glucose tolerance and insulin secretion in diabetic rats, highlighting their potential as antihyperglycemic agents and warranting further investigation for treating diabetes (Rondu et al., 1997).
Propriétés
IUPAC Name |
3H-benzimidazol-5-yl(phenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)17-9-16-12/h1-9,14H,15H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGGYTQFKDJKFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=CN3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585437 |
Source


|
| Record name | 1-(1H-Benzimidazol-6-yl)-1-phenylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine | |
CAS RN |
929974-45-8 |
Source


|
| Record name | 1-(1H-Benzimidazol-6-yl)-1-phenylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

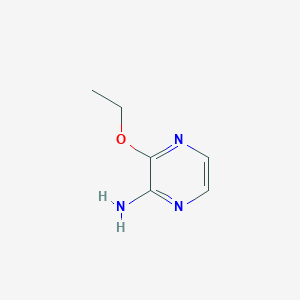
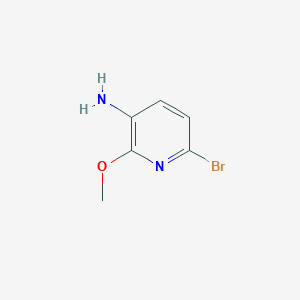
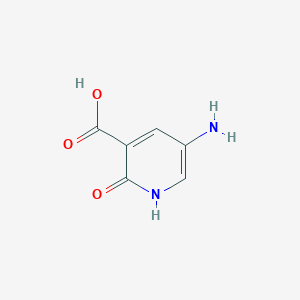
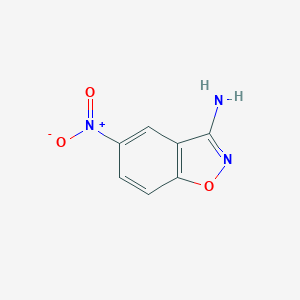
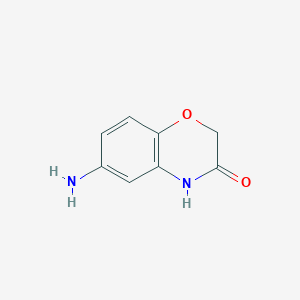
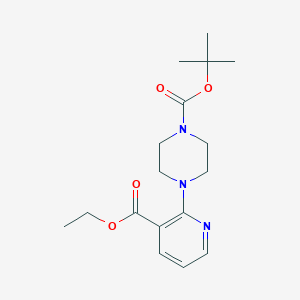
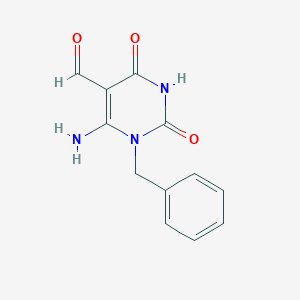



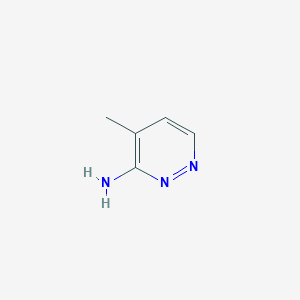

![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid](/img/structure/B113250.png)
